molecular formula C25H23N5O4S B043628 Azidodiltiazem CAS No. 124255-99-8

Azidodiltiazem

Cat. No.: B043628
CAS No.: 124255-99-8
M. Wt: 489.5 g/mol
InChI Key: OAQHBWVZGDGMAV-PKTZIBPZSA-N
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Description

Azidodiltiazem is a synthetic derivative of diltiazem, a benzothiazepine-class calcium channel blocker (CCB) widely used in managing hypertension and angina. Such modifications are common in medicinal chemistry to enhance bioavailability, metabolic stability, or target specificity .

Diltiazem itself acts by inhibiting L-type calcium channels in vascular smooth muscle and cardiac cells, reducing intracellular calcium influx and thereby lowering blood pressure and myocardial oxygen demand .

Properties

CAS No.

124255-99-8

Molecular Formula

C25H23N5O4S

Molecular Weight

489.5 g/mol

IUPAC Name

4-azido-N-[2-[(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]ethyl]benzamide

InChI

InChI=1S/C25H23N5O4S/c1-34-19-12-8-16(9-13-19)23-22(31)25(33)30(20-4-2-3-5-21(20)35-23)15-14-27-24(32)17-6-10-18(11-7-17)28-29-26/h2-13,22-23,31H,14-15H2,1H3,(H,27,32)/t22-,23+/m1/s1

InChI Key

OAQHBWVZGDGMAV-PKTZIBPZSA-N

SMILES

COC1=CC=C(C=C1)C2C(C(=O)N(C3=CC=CC=C3S2)CCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])O

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@H](C(=O)N(C3=CC=CC=C3S2)CCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])O

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)N(C3=CC=CC=C3S2)CCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-])O

Other CAS No.

124255-99-8

Synonyms

5-(2-(4-azidobenzoyl)aminoethyl)-2,3,4,5-tetrahydro-3-hydroxy-2-(4-methoxyphenyl)-4-oxo-1,5-benzothiazepine
azidodiltiazem

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Azidodiltiazem belongs to a family of diltiazem derivatives and metabolites. Key comparators include:

  • Diltiazem Hydrochloride : The parent drug, with well-established efficacy in hypertension and angina.
  • Desmethyldiltiazem : A primary metabolite of diltiazem, formed via demethylation.
  • Desacetyldiltiazem: Another metabolite resulting from deacetylation.
Table 1: Comparative Overview of Diltiazem and Related Compounds
Compound Structural Modification Pharmacokinetic Properties Clinical Relevance
Diltiazem Parent compound High oral bioavailability (~40%); hepatic metabolism First-line CCB for hypertension
Desmethyldiltiazem Demethylation Lower plasma recovery vs. diltiazem Active metabolite; contributes to prolonged effects
Desacetyldiltiazem Deacetylation Moderate plasma recovery Secondary metabolite; limited therapeutic role
This compound Azido group substitution Unknown (hypothesized improved stability) Experimental; preclinical focus

Pharmacokinetic and Metabolic Differences

Evidence from Table 13 in highlights differential plasma recovery rates of diltiazem metabolites, critical for understanding their bioavailability:

  • Diltiazem : High recovery in human plasma, consistent with its clinical efficacy.
  • Desacetyldiltiazem : Intermediate recovery, indicating partial retention in circulation.

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